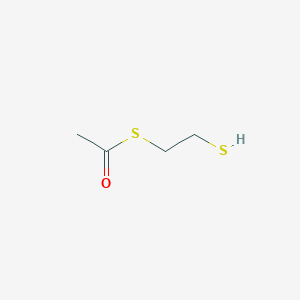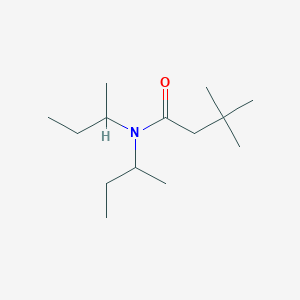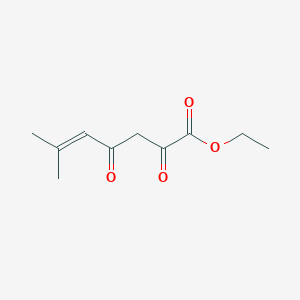![molecular formula C25H20N2O B14349469 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 93795-06-3](/img/structure/B14349469.png)
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of triphenylmethyl hydrazine with cyclohexa-2,5-dien-1-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification steps to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-2,5-dien-1-one compounds .
Wissenschaftliche Forschungsanwendungen
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one: Similar structure but with different substituents on the hydrazinylidene group.
Cyclohexa-1,4-dienes: Compounds with similar cyclohexadiene rings but different functional groups.
Uniqueness
Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
93795-06-3 |
|---|---|
Molekularformel |
C25H20N2O |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-(trityldiazenyl)phenol |
InChI |
InChI=1S/C25H20N2O/c28-24-18-16-23(17-19-24)26-27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,28H |
InChI-Schlüssel |
HPUSHAOHRBOVMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=NC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)

![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)
